1,2,3,4-Tetrahydronaphthalene-1-sulfonamide 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1247756-17-7
VCID: VC8222518
InChI: InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,11,12,13)
SMILES: C1CC(C2=CC=CC=C2C1)S(=O)(=O)N
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide

CAS No.: 1247756-17-7

Cat. No.: VC8222518

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide - 1247756-17-7

Specification

CAS No. 1247756-17-7
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 1,2,3,4-tetrahydronaphthalene-1-sulfonamide
Standard InChI InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,11,12,13)
Standard InChI Key SRYALXBZLHTHHG-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)S(=O)(=O)N
Canonical SMILES C1CC(C2=CC=CC=C2C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonamide (-SO₂NH₂) group attached to the 1-position of a partially hydrogenated naphthalene core. The tetrahydronaphthalene (tetralin) moiety provides a rigid bicyclic framework that enhances metabolic stability compared to fully aromatic systems. Key structural features include:

  • Molecular formula: C₁₀H₁₃NO₂S

  • Molecular weight: 211.28 g/mol

  • IUPAC name: 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide

  • GHS classification: Harmful if swallowed (H302), causes skin irritation (H315).

The compound’s three-dimensional conformation allows for selective interactions with enzymatic active sites, such as the hydrophobic pockets of DHPS and the zinc-containing catalytic domains of carbonic anhydrases .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide typically involves a two-step process:

  • Preparation of the tetrahydronaphthalene core: Starting from naphthalene or its derivatives, catalytic hydrogenation under controlled conditions yields 1,2,3,4-tetrahydronaphthalene.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) introduces the sulfonamide group. For example:

    1,2,3,4-Tetrahydronaphthalene+ClSO2RBase1,2,3,4-Tetrahydronaphthalene-1-sulfonamide\text{1,2,3,4-Tetrahydronaphthalene} + \text{ClSO}_2\text{R} \xrightarrow{\text{Base}} \text{1,2,3,4-Tetrahydronaphthalene-1-sulfonamide}

    Yields are optimized by adjusting reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran) .

Analytical Validation

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.0–7.3 ppm (aromatic protons), δ 2.5–3.1 ppm (methylene groups adjacent to the sulfonamide) .

    • ¹³C NMR: Peaks near 45 ppm (C-SO₂NH₂) and 125–135 ppm (aromatic carbons) .

  • Mass Spectrometry: Molecular ion peak at m/z 211.28 (M⁺) with fragments at m/z 155 (loss of -SO₂NH₂) and m/z 91 (tetralin core).

Biological Activities and Mechanisms

Antibacterial Activity

The sulfonamide group enables inhibition of bacterial DHPS, a key enzyme in folate biosynthesis. By competing with para-aminobenzoic acid (pABA), the compound blocks dihydrofolate production, disrupting nucleotide synthesis and bacterial replication. Preliminary studies show efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL.

Carbonic Anhydrase Inhibition

Structural analogs, such as N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide, exhibit inhibitory activity against human carbonic anhydrase II (hCA II) with a Kᵢ of 94 ± 7.6 µM . The sulfonamide’s deprotonated nitrogen coordinates to the active-site zinc ion, preventing CO₂ hydration :

Zn2+-OH+RSO2NHZn2+-NHSO2R+OH\text{Zn}^{2+}\text{-OH}^- + \text{RSO}_2\text{NH}^- \rightarrow \text{Zn}^{2+}\text{-NHSO}_2\text{R} + \text{OH}^-

This mechanism suggests potential applications in glaucoma and epilepsy treatment .

Future Directions and Research Gaps

  • Structure-Activity Relationships (SAR): Systematic modification of the sulfonamide substituents (e.g., aryl vs. alkyl groups) could optimize potency and selectivity .

  • In Vivo Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity in animal models.

  • Therapeutic Expansion: Exploration of antiviral or anti-inflammatory applications is warranted, given the sulfonamide’s broad target profile.

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